Dehydrotolvaptan

描述

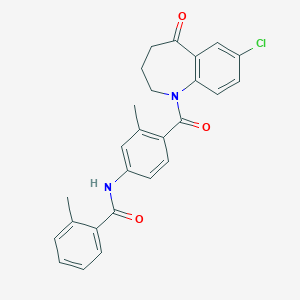

Dehydrotolvaptan, also known as this compound, is a useful research compound. Its molecular formula is C26H23ClN2O3 and its molecular weight is 446.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

5-Dehydro Tolvaptan primarily targets the vasopressin V2 receptors . These receptors are found in the walls of the vasculature and luminal membranes of renal collecting ducts . Vasopressin, a hormone that regulates water retention in the body, acts on these V2 receptors .

Mode of Action

5-Dehydro Tolvaptan acts as a selective and competitive antagonist of the vasopressin V2 receptor . By blocking V2 receptors in the renal collecting ducts, it prevents the insertion of aquaporins into the walls, thereby inhibiting water absorption . This action ultimately results in an increase in urine volume and a decrease in urine osmolality .

Biochemical Pathways

The primary biochemical pathway affected by 5-Dehydro Tolvaptan is the vasopressin-regulated water reabsorption pathway . By antagonizing the vasopressin V2 receptor, 5-Dehydro Tolvaptan disrupts the normal function of this pathway, leading to increased excretion of water and electrolytes from the kidneys .

Pharmacokinetics

Studies on tolvaptan, a related compound, suggest that it is well absorbed with a bioavailability of around 40% . It is extensively protein-bound (99%) and is metabolized in the liver via the CYP3A4 pathway . The elimination half-life of Tolvaptan is approximately 12 hours .

Result of Action

The primary result of 5-Dehydro Tolvaptan’s action is an increase in urine volume and a decrease in urine osmolality . This leads to an overall negative fluid balance in patients taking the drug, resulting in increases in serum sodium and osmolality . It is particularly useful for patients with conditions like congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH), where higher serum levels of vasopressin are observed .

Action Environment

The action of 5-Dehydro Tolvaptan can be influenced by various environmental factors. For instance, co-administration with CYP3A4 inhibitors or inducers should be avoided due to potential drug interactions . Furthermore, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should be stored in a sealed container in a dry room .

生化分析

Biochemical Properties

5-Dehydro Tolvaptan is metabolized to at least 20 phase I metabolites, the biotransformation reactions being catalyzed mainly by CYP3A4 and CYP3A5 isoforms . The phase-I reactions include hydroxylation (in different positions), carboxylation, oxidation, hydrogenation, dealkylation, isomerization, and a combination of the above .

Cellular Effects

5-Dehydro Tolvaptan, like Tolvaptan, is expected to have effects on various types of cells and cellular processes. Tolvaptan has been shown to reduce cAMP levels, cellular proliferation, and fluid secretion of cystic epithelia in animal models

Molecular Mechanism

The molecular mechanism of 5-Dehydro Tolvaptan is likely similar to that of Tolvaptan, given that it is an impurity of Tolvaptan. Tolvaptan is a selective and competitive arginine vasopressin receptor 2 antagonist . It interferes with cAMP accumulation, slowing total kidney volume .

Dosage Effects in Animal Models

Tolvaptan has been shown to slow kidney function decline in high-risk patients with autosomal dominant polycystic kidney disease (ADPKD) .

Metabolic Pathways

5-Dehydro Tolvaptan is involved in metabolic pathways catalyzed mainly by CYP3A4 and CYP3A5 isoforms . Most of the phase I metabolites undergo glucuronidation

生物活性

Dehydrotolvaptan is a derivative of tolvaptan, a vasopressin receptor antagonist primarily used in the treatment of autosomal dominant polycystic kidney disease (ADPKD). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is structurally related to tolvaptan but exhibits distinct biological properties that may enhance its therapeutic efficacy. The compound functions by selectively inhibiting the V2 subtype of vasopressin receptors, which are implicated in water reabsorption in the kidneys. By blocking these receptors, this compound promotes diuresis and has been investigated for its potential benefits in various conditions beyond ADPKD.

This compound's primary mechanism involves the inhibition of vasopressin-induced aquaporin-2 channel insertion in the renal collecting ducts. This leads to decreased water reabsorption and increased urine output. Additionally, studies suggest that this compound may exert anti-inflammatory and antifibrotic effects, which are crucial in mitigating renal damage associated with chronic kidney diseases.

Pharmacological Effects

- Diuretic Activity : this compound significantly increases urine volume and decreases urine osmolality, providing a therapeutic avenue for conditions characterized by fluid overload.

- Renal Protective Effects : Research indicates that this compound may slow the progression of kidney disease by reducing renal fibrosis and inflammation.

- Cardiovascular Benefits : Some studies have suggested that this compound can lower blood pressure and improve cardiac function by reducing preload through its diuretic effect.

Case Study 1: Efficacy in ADPKD

A clinical trial involving patients with ADPKD demonstrated that treatment with this compound resulted in a significant reduction in total kidney volume (TKV) and slowed the decline of estimated glomerular filtration rate (eGFR). The study reported a decrease in annualized eGFR decline by 1.01 ml/min per 1.73 m² compared to standard care over 5.5 years .

Case Study 2: Heart Failure Management

In a cohort study examining patients with heart failure, this compound was shown to alleviate symptoms associated with fluid retention. Patients experienced improved exercise tolerance and quality of life metrics following treatment .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. Modifications to the chemical structure have been explored to enhance potency and selectivity for vasopressin receptors while minimizing side effects.

| Study | Findings | |

|---|---|---|

| Lee et al. (2022) | Found significant diuretic effects in animal models | Supports further investigation into clinical applications |

| Kim et al. (2023) | Demonstrated anti-inflammatory properties in vitro | Suggests potential use in conditions with renal inflammation |

| Huang et al. (2023) | Identified novel derivatives with enhanced activity | Opens avenues for drug development |

科学研究应用

Pharmacological Research

Mechanism of Action:

Dehydrotolvaptan acts as a competitive antagonist of the arginine vasopressin V2 receptor. By inhibiting this receptor, it reduces water reabsorption in the kidneys, leading to increased urine output. This mechanism is particularly beneficial in managing fluid overload conditions associated with heart failure and liver cirrhosis.

Clinical Trials:

Numerous clinical studies have investigated the efficacy of this compound in treating hyponatremia. For instance, a randomized controlled trial demonstrated significant improvements in serum sodium levels among patients treated with this compound compared to placebo. Additionally, its application in polycystic kidney disease has been explored, where it may help slow disease progression by reducing cyst growth and preserving renal function .

Analytical Chemistry

Reference Standard:

this compound is utilized as a reference standard in analytical chemistry to study the pharmacokinetics of related compounds. Its stable isotope labeling allows for precise tracking of metabolic pathways using mass spectrometry techniques. This application is crucial for understanding drug metabolism and interactions within biological systems.

Metabolic Studies:

Research has shown that this compound can be instrumental in metabolic studies involving vasopressin receptor interactions. By analyzing its effects on cellular processes, researchers can gain insights into the physiological roles of vasopressin and its antagonists .

Biological Research

Cellular Interaction Studies:

this compound is employed in biological research to investigate its interaction with vasopressin receptors at the cellular level. Studies have demonstrated that it can modulate various signaling pathways related to cell proliferation and apoptosis, which are critical in understanding diseases like cancer and kidney disorders .

Extracellular Vesicle Research:

Recent advancements have highlighted the use of this compound in studying extracellular vesicles (EVs), which are important for intercellular communication and potential biomarkers for diseases. The compound's ability to influence EV production and uptake provides a new avenue for therapeutic exploration .

Industrial Applications

Pharmaceutical Development:

In the pharmaceutical industry, this compound plays a vital role in the development and quality control of formulations containing tolvanptan. Its properties as an intermediate compound facilitate the synthesis of various analogs used in clinical settings .

Quality Control Standards:

The compound serves as a benchmark for assessing the purity and efficacy of drug formulations, ensuring that products meet regulatory standards before reaching the market .

Case Studies

属性

IUPAC Name |

N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENGMROMZOKURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463591 | |

| Record name | N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137973-76-3 | |

| Record name | N-(4-((7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl)-3-methylphenyl)-2-methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137973763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-((7-CHLORO-2,3,4,5-TETRAHYDRO-5-OXO-1H-1-BENZAZEPIN-1-YL)CARBONYL)-3-METHYLPHENYL)-2-METHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR22W5RA83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。